molecular formula C19H21ClN2O3S B296201 2-chloro-N-(3-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide

2-chloro-N-(3-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide

Cat. No. B296201
M. Wt: 392.9 g/mol
InChI Key: SQRUGJAZNFOGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic effects. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.

Scientific Research Applications

2-chloro-N-(3-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide has been studied for its potential therapeutic effects in several areas, including autoimmune diseases, transplantation, and cancer. It has been shown to have immunosuppressive effects by inhibiting the activity of the Janus kinase (JAK) family of enzymes, which play a key role in cytokine signaling. This makes it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis, as well as for preventing transplant rejection.

Mechanism of Action

2-chloro-N-(3-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide inhibits the activity of JAK enzymes by binding to their active site. This prevents the phosphorylation of signal transducer and activator of transcription (STAT) proteins, which are responsible for transmitting cytokine signals within cells. By blocking cytokine signaling, 2-chloro-N-(3-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide reduces inflammation and immune responses.
Biochemical and Physiological Effects:
2-chloro-N-(3-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and prevent transplant rejection. It has also been shown to have anti-tumor effects in some types of cancer. However, it can also have negative effects on the immune system, increasing the risk of infections and malignancies.

Advantages and Limitations for Lab Experiments

2-chloro-N-(3-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide is a relatively stable compound that can be synthesized in large quantities. It has been extensively studied in vitro and in vivo, making it a valuable tool for research. However, its immunosuppressive effects can make it difficult to study immune responses in vivo. Additionally, its potential side effects must be carefully considered when using it in experiments.

Future Directions

There are several areas of research that could be explored in the future using 2-chloro-N-(3-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide. One potential direction is the development of more selective JAK inhibitors that target specific isoforms of the enzyme. This could reduce the risk of side effects and improve the efficacy of the drug. Another direction is the investigation of 2-chloro-N-(3-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide in combination with other immunomodulatory drugs, such as checkpoint inhibitors, to enhance its anti-tumor effects. Finally, further research is needed to better understand the long-term effects of 2-chloro-N-(3-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide on the immune system and to develop strategies to minimize its negative effects.

Synthesis Methods

The synthesis of 2-chloro-N-(3-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide involves several steps, including the reaction of 3-methylbenzenesulfonyl chloride with piperidine to form N-(3-methylphenyl)piperidine. This intermediate is then reacted with 2-chloro-5-nitrobenzenesulfonamide to form the final product, 2-chloro-N-(3-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide. The synthesis method has been optimized over the years to improve yield and purity.

properties

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

IUPAC Name

2-chloro-N-(3-methylphenyl)-5-(piperidine-1-carbonyl)benzenesulfonamide

InChI

InChI=1S/C19H21ClN2O3S/c1-14-6-5-7-16(12-14)21-26(24,25)18-13-15(8-9-17(18)20)19(23)22-10-3-2-4-11-22/h5-9,12-13,21H,2-4,10-11H2,1H3

InChI Key

SQRUGJAZNFOGGZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCC3)Cl

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCC3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.